molecular formula C23H17BrFNO3S B2991622 [4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114872-46-6

[4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B2991622
CAS No.: 1114872-46-6
M. Wt: 486.36
InChI Key: ZIJDPZKHVKWITM-UHFFFAOYSA-N
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Description

This compound is a benzothiazinone derivative characterized by a 1,4-benzothiazine core modified with a 4-bromophenyl group at position 4, a fluorine atom at position 6, and a 2,4-dimethylphenyl methanone substituent at position 2. The sulfone group (1,1-dioxido) enhances the compound’s stability and polarity. Its molecular formula is C₂₆H₂₀BrFNO₃S, with a molecular weight of 548.41 g/mol (calculated from substituents in ). The 2,4-dimethylphenyl group contributes to lipophilicity and steric shielding, influencing pharmacokinetic properties .

Properties

IUPAC Name

[4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrFNO3S/c1-14-3-9-19(15(2)11-14)23(27)22-13-26(18-7-4-16(24)5-8-18)20-12-17(25)6-10-21(20)30(22,28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJDPZKHVKWITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects the biochemical pathway involving the conversion of squalene into hopene. This pathway is crucial in the biosynthesis of sterols, which are vital components of cell membranes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with its target enzyme. If it inhibits the enzyme, it could lead to a decrease in the production of hopene, potentially affecting cell membrane integrity. If it enhances the enzyme’s function, it could lead to an increase in hopene production.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy.

Biological Activity

The compound 4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has garnered attention due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18BrFN2O3SC_{20}H_{18}BrFN_2O_3S with a molecular weight of 465.3 g/mol. Its structure features a benzothiazine core with a bromophenyl group and a fluorine atom, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC20H18BrFN2O3S
Molecular Weight465.3 g/mol
CAS Number1251561-87-1

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence of halogen substituents (such as bromine and fluorine) can enhance the lipophilicity and reactivity of the compounds, leading to improved interactions with biological targets.

  • Anticancer Activity : Preliminary studies have shown that derivatives of benzothiazine compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also possess antimicrobial activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Bromophenyl Substitution : The presence of the bromophenyl group is hypothesized to enhance the binding affinity to target proteins due to π-π stacking interactions.
  • Fluorine Atom : Fluorination often increases metabolic stability and can enhance bioactivity through electronic effects.

In Vitro Studies

A study evaluating various benzothiazine derivatives indicated that compounds with similar structural features exhibited significant inhibition of cancer cell proliferation. For instance, a derivative with a bromophenyl moiety showed IC50 values in the low micromolar range against several cancer cell lines, highlighting its potential as an anticancer agent .

Toxicity Assessment

In toxicity assessments using MTT assays, compounds similar to 4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone demonstrated low cytotoxicity at concentrations below 10 µM. This suggests a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the benzothiazinone core or the methanone aryl group. Key comparisons include:

Compound Name / Identifier Substituents (Benzothiazinone Core) Methanone Aryl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(4-Bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Target) 4-Bromophenyl, 6-F 2,4-Dimethylphenyl C₂₆H₂₀BrFNO₃S 548.41 High lipophilicity; halogen bonding
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,5-Dimethoxyphenyl, 6-F 2,4-Dimethylphenyl C₂₅H₂₂FNO₅S 467.51 Increased polarity (methoxy groups); lower MW
4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Bromophenyl Phenyl C₂₂H₁₅BrNO₃S 477.33 Reduced steric hindrance; simpler structure
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3-Methylphenyl, 7-F 4-Ethylphenyl C₂₅H₂₁FNO₃S 452.50 Ethyl group enhances lipophilicity
Methanone, (4-bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl) (CAS 880169-93-7) 7-Ethoxy, 3-methyl, 4-Bromophenyl 4-Bromophenyl C₂₃H₂₁BrNO₄S 526.39 Ethoxy group improves metabolic stability

Key Findings from Structural Comparisons

Substituent Effects on Polarity :

  • Methoxy groups () increase polarity and hydrogen-bonding capacity compared to bromine or methyl groups.
  • Fluorine at position 6 (target compound) vs. position 7 () alters electronic distribution and steric accessibility .

Ethyl and methoxy substituents () enhance lipophilicity, critical for membrane permeability in bioactive compounds .

Halogen vs. Methyl/ethyl groups () prioritize metabolic stability over binding specificity .

Crystallographic and Computational Insights

  • SHELX Software: Used for refining crystal structures of analogs (e.g., ), confirming planar benzothiazinone cores and substituent geometries .
  • Ring Puckering Analysis: Applied to assess conformational flexibility of the benzothiazinone ring (), critical for understanding interaction with biological targets .

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